3-(Cycloheptylamino)azepan-2-one
Description
3-(Cycloheptylamino)azepan-2-one is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepan-2-one (caprolactam) backbone with a cycloheptylamino substituent at the 3-position. The cycloheptylamino group in this compound likely enhances lipophilicity and modulates receptor interactions, analogous to cycloalkylamino-substituted compounds in medicinal chemistry .
Properties
IUPAC Name |
3-(cycloheptylamino)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13-12(9-5-6-10-14-13)15-11-7-3-1-2-4-8-11/h11-12,15H,1-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWNXMOVIQFGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylamino)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the ring-expansion reaction of a cyclohexanone derivative with a suitable amine. For example, the reaction of cycloheptylamine with a cyclohexanone derivative in the presence of a Lewis acid such as boron trifluoride etherate (BF3.OEt2) can yield the desired azepan-2-one compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptylamino)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted azepan-2-one derivatives.
Scientific Research Applications
3-(Cycloheptylamino)azepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cycloheptylamino)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Azepan-2-one Derivatives with Varied Amino Substituents
a. 3-(Benzoylamino)azepan-2-one
- Structure: Features a benzoyl group instead of cycloheptylamino at the 3-position.
- Crystallography : Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds, creating an $ R_2^2(8) $ motif. Further hydrogen bonds extend into [100] chains .
- Implications: The benzoyl group’s aromaticity may enhance π-π stacking interactions, differing from the cycloheptylamino’s aliphatic bulk.
b. 3-{[2-(Dimethylamino)ethyl]amino}azepan-2-one
- Structure: Substituted with a dimethylaminoethyl group.
- Properties: Molecular formula $ \text{C}{10}\text{H}{21}\text{N}_3\text{O} $, molecular weight 199.27. The dimethylaminoethyl chain introduces basicity and flexibility, contrasting with the rigid cycloheptyl group .
c. N-(2-Oxoazepan-3-yl)cyclohexanecarboxamide
- Comparison: The cyclohexanecarboxamide group provides a balance of lipophilicity and hydrogen-bonding capacity, whereas cycloheptylamino may prioritize steric effects over hydrogen bonding.
Cycloheptylamino-Substituted Analogues
a. 3-(Cycloheptylamino)pyrazine-2-carboxamide (Compound 13)
- Structure: Pyrazine core with cycloheptylamino and carboxamide groups.
- Synthesis : 87.4% yield; characterized by IR (1674 cm$^{-1}$ for –CONH$_2$) and $ ^1\text{H} $-NMR (δ 8.84 for NH) .
- Key Differences : The pyrazine ring introduces aromatic nitrogen atoms, enabling distinct electronic interactions compared to the saturated azepan-2-one system.
b. N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e)
- Structure: Benzothiazole core with dual cycloheptylamino-propoxy and carboxamide groups.
- Synthesis : 33% yield via 1,3-dibromopropane and cycloheptylamine .
- Activity : Part of a multitargeted ligand series; the benzothiazole moiety may enhance binding to kinase or protease targets compared to azepan-2-one derivatives.
c. 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol
- Properties: Molecular formula $ \text{C}{10}\text{H}{18}\text{F}_3\text{NO} $, molecular weight 225.23.
Structural and Functional Analysis: Data Tables
Table 1. Comparative Physico-Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 3-(Cycloheptylamino)azepan-2-one | $ \text{C}{12}\text{H}{22}\text{N}_2\text{O} $ | 210.32 | Azepan-2-one, cycloheptylamino |
| 3-(Benzoylamino)azepan-2-one | $ \text{C}{13}\text{H}{16}\text{N}2\text{O}2 $ | 232.28 | Azepan-2-one, benzoylamino |
| 3-(Cycloheptylamino)pyrazine-2-carboxamide | $ \text{C}{12}\text{H}{18}\text{N}_4\text{O} $ | 234.30 | Pyrazine, carboxamide, cycloheptylamino |
| Compound 3e (Benzothiazole) | $ \text{C}{24}\text{H}{34}\text{N}4\text{O}2\text{S} $ | 442.62 | Benzothiazole, propoxy, cycloheptylamino |
Research Findings and Implications
- Structural Influence : The cycloheptyl group’s size and rigidity may improve metabolic stability compared to smaller cycloalkyl groups (e.g., cyclopropyl in 3g ).
- Hydrogen Bonding : Azepan-2-one derivatives prioritize hydrogen-bond networks (e.g., dimers in ), while benzothiazoles or pyrazines leverage aromatic interactions for target binding.
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